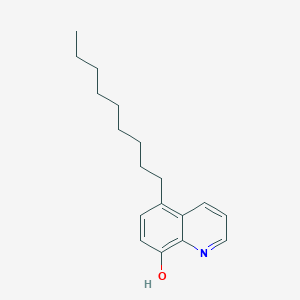

5-Nonylquinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ノニルキノリン-8-オールは、複素環式芳香族有機化合物であるキノリンの誘導体です。この化合物は、5位にノニル基、8位にヒドロキシル基が結合したキノリン環の存在を特徴としています。

2. 製法

合成ルートと反応条件

5-ノニルキノリン-8-オールを含むキノリン誘導体の合成は、様々な方法で行うことができます。一般的な方法の1つは、アニリンとβ-ケトエステルを原料とするフリーランド反応です。 反応は、シッフ塩基中間体の生成、続いて環化と酸化を経て、キノリン誘導体が得られます .

もう1つの方法は、グリセロール、アニリン、酸化剤を酸性媒体中で用いるスクラウプ反応です。 この方法は、キノリン誘導体の生成において高収率かつ効率的なことが知られています .

工業的生産方法

5-ノニルキノリン-8-オールの工業的生産には、高収率と高純度を確保するため、最適化された反応条件を用いた大規模合成が用いられます。 遷移金属などの触媒やマイクロ波支援合成などの高度な技術の使用により、生産プロセスの効率が向上する可能性があります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Nonylquinolin-8-ol, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a β-ketoester as starting materials. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the quinoline derivative .

Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent in an acidic medium. This method is known for its high yield and efficiency in producing quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and advanced techniques like microwave-assisted synthesis can enhance the efficiency of the production process .

化学反応の分析

反応の種類

5-ノニルキノリン-8-オールは、次のような様々な化学反応を起こします。

酸化: 8位のヒドロキシル基は、酸化されてキノン誘導体を生成します。

還元: キノリン環は、還元されてジヒドロキノリン誘導体を生成します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成する主な生成物

酸化: キノン誘導体。

還元: ジヒドロキノリン誘導体。

置換: 様々な置換キノリン誘導体.

4. 科学研究への応用

5-ノニルキノリン-8-オールは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

5-Nonylquinolin-8-ol has a wide range of applications in scientific research:

作用機序

5-ノニルキノリン-8-オールの作用機序には、様々な分子標的や経路との相互作用が含まれます。

抗菌活性: 細菌や真菌の細胞膜を破壊し、細胞死を引き起こします.

抗がん活性: 特定の細胞経路や酵素と相互作用することにより、癌細胞のアポトーシスを誘導します.

抗炎症活性: プロ炎症性サイトカインの産生を阻害し、炎症を抑制します.

6. 類似化合物の比較

類似化合物

キノリン-8-オール: 構造は似ていますが、5位にノニル基がありません.

5-ニトロソ-8-キノリンオール: ノニル基の代わりに5位にニトロソ基が含まれています.

5,6,7,8-テトラヒドロキノリン-8-オール: キノリン-8-オールの水素化誘導体です.

独自性

5-ノニルキノリン-8-オールは、ノニル基の存在によりユニークです。ノニル基は、その親油性を高め、生物活性を高める可能性があります。 この構造修飾により、生物膜との相互作用が改善され、様々な用途における効力が向上する可能性があります .

類似化合物との比較

Similar Compounds

Quinolin-8-ol: Similar structure but lacks the nonyl group at the 5th position.

5-Nitroso-8-quinolinol: Contains a nitroso group at the 5th position instead of a nonyl group.

5,6,7,8-Tetrahydroquinolin-8-ol: A hydrogenated derivative of quinolin-8-ol.

Uniqueness

5-Nonylquinolin-8-ol is unique due to the presence of the nonyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved interactions with biological membranes and increased efficacy in various applications .

特性

CAS番号 |

79494-14-7 |

|---|---|

分子式 |

C18H25NO |

分子量 |

271.4 g/mol |

IUPAC名 |

5-nonylquinolin-8-ol |

InChI |

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-10-15-12-13-17(20)18-16(15)11-9-14-19-18/h9,11-14,20H,2-8,10H2,1H3 |

InChIキー |

SRHGMNUKAYSYGM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC1=C2C=CC=NC2=C(C=C1)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)

![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B11852807.png)

![1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane](/img/structure/B11852813.png)

![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11852816.png)